7-hydroxy-4-(4-methoxyphenyl)-8-methyl-6-(piperidinomethyl)-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-hydroxy-4-(4-methoxyphenyl)-8-methyl-6-(piperidinomethyl)-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-one derivatives. This compound is characterized by its unique structure, which includes a hydroxy group, a methoxyphenyl group, a methyl group, and a piperidinomethyl group attached to the chromen-2-one core. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-hydroxy-4-(4-methoxyphenyl)-8-methyl-6-(piperidinomethyl)-2H-chromen-2-one typically involves multi-step organic reactions. One common method involves the Pechmann condensation reaction, where phenols react with β-keto esters in the presence of acid catalysts to form coumarin derivatives . The reaction conditions often include the use of solvents such as ethanol, ethyl acetate, or dichloromethane, and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as Fe3O4@SiO2 and other solid acid catalysts are often employed to facilitate the reaction and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
7-hydroxy-4-(4-methoxyphenyl)-8-methyl-6-(piperidinomethyl)-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The chromen-2-one core can be reduced to form dihydro derivatives.
Substitution: The methoxyphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like bromine for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific solvents and temperature control .
Major Products
The major products formed from these reactions include oxidized derivatives, reduced chromen-2-one compounds, and substituted methoxyphenyl derivatives. These products can have distinct chemical and biological properties, making them valuable for further research and applications .
Scientific Research Applications
7-hydroxy-4-(4-methoxyphenyl)-8-methyl-6-(piperidinomethyl)-2H-chromen-2-one has a wide range of scientific research applications:
Chemistry: It is used as a precursor for the synthesis of various coumarin derivatives and other heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-hydroxy-4-(4-methoxyphenyl)-8-methyl-6-(piperidinomethyl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its binding affinity to biological targets, while the piperidinomethyl group enhances its solubility and bioavailability. The compound may inhibit or activate specific enzymes and receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
7-hydroxy-4-methylcoumarin: A structurally similar compound with a hydroxy and methyl group on the coumarin core.
7-hydroxy-4-phenyl-1,2-dihydroquinoline: Another related compound with a hydroxy and phenyl group on a dihydroquinoline core.
7-hydroxy-4’-methoxyflavone: A flavone derivative with a hydroxy and methoxy group.
Uniqueness
7-hydroxy-4-(4-methoxyphenyl)-8-methyl-6-(piperidinomethyl)-2H-chromen-2-one is unique due to the presence of the piperidinomethyl group, which distinguishes it from other similar compounds. This structural feature enhances its solubility and bioavailability, making it a valuable compound for various applications .
Properties
Molecular Formula |
C23H25NO4 |
---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
7-hydroxy-4-(4-methoxyphenyl)-8-methyl-6-(piperidin-1-ylmethyl)chromen-2-one |
InChI |
InChI=1S/C23H25NO4/c1-15-22(26)17(14-24-10-4-3-5-11-24)12-20-19(13-21(25)28-23(15)20)16-6-8-18(27-2)9-7-16/h6-9,12-13,26H,3-5,10-11,14H2,1-2H3 |
InChI Key |
BLANFVODHDUYNY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC2=C1OC(=O)C=C2C3=CC=C(C=C3)OC)CN4CCCCC4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.